2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile
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Overview
Description
2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H7BrClN and a molecular weight of 244.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a methyl-substituted phenyl ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile typically involves the reaction of 5-bromo-2-chloro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogens with amines, thiols, or other nucleophiles.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Conversely, the compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Scientific Research Applications
2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile is used in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of the nitrile group allows for interactions with nucleophilic sites, while the halogen atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile include:
2-(5-Bromo-2-chloro-4-methylphenyl)ethanol: This compound has a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.
2-(5-Bromo-2-chloro-4-methylphenyl)amine:
2-(5-Bromo-2-chloro-4-methylphenyl)acetic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.
This compound stands out due to its unique combination of halogen atoms and a nitrile group, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
2-(5-bromo-2-chloro-4-methylphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCZGGDBZVLXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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